molecular formula C6H3F4NO2S B3013224 5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride CAS No. 2168804-44-0

5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride

Cat. No.: B3013224
CAS No.: 2168804-44-0
M. Wt: 229.15
InChI Key: YAQMZGFTGYYRTA-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride is a fluorinated sulfonyl derivative of pyridine. Its molecular formula is C₆H₃F₃NO₂S, with a molecular weight of 194.03 g/mol (for the sulfonyl fluoride variant) . The compound features a trifluoromethyl (-CF₃) group at the 5-position and a sulfonyl fluoride (-SO₂F) group at the 3-position of the pyridine ring. This structure confers high electrophilicity and stability, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis.

Sulfonyl fluorides are typically derived from sulfonyl chlorides via halogen exchange (e.g., using KF or other fluorinating agents).

The compound’s primary applications include:

  • Chemical Synthesis: As a reactive intermediate for constructing sulfonamide linkages in drug discovery.
  • Agrochemicals: Pyridine sulfonyl derivatives are key motifs in fungicides and herbicides .
  • Biochemical Probes: Sulfonyl fluorides are utilized in activity-based protein profiling (ABPP) due to their selectivity toward serine hydrolases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethyl)pyridine-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4NO2S/c7-6(8,9)4-1-5(3-11-2-4)14(10,12)13/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQMZGFTGYYRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-(trifluoromethyl)pyridine-3-sulfonyl chloride with a fluoride source, such as potassium fluoride (KF), in the presence of a suitable solvent . The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure high purity and quality for its intended applications .

Scientific Research Applications

Applications in Agrochemicals

5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride plays a crucial role in the development of agrochemicals, particularly as an active ingredient in pesticides and herbicides:

  • Pesticide Development : The trifluoromethyl group enhances the biological activity of pesticides, making them more effective against pests while potentially reducing the amount needed for application. For instance, compounds derived from this structure have shown superior pest control properties compared to traditional insecticides .
  • Crop Protection Products : It serves as a key intermediate in the synthesis of various crop protection agents, including fluazinam, a potent fungicide that disrupts respiratory processes in target organisms .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized for its unique properties:

  • Drug Development : The compound is involved in synthesizing pharmaceutical intermediates that exhibit desirable biological activities. Its derivatives are currently undergoing clinical trials for various therapeutic applications .
  • Biological Activity : The presence of fluorine atoms in the structure often leads to enhanced metabolic stability and bioavailability of drugs, making them more effective .

Case Studies and Research Findings

Several studies have documented the effectiveness and versatility of this compound:

StudyApplicationFindings
Tsukamoto & Nakamura (2020)AgrochemicalsDemonstrated superior efficacy of TFMP derivatives in pest control compared to traditional compounds .
Research Outreach (2021)PharmaceuticalsReported on multiple clinical candidates based on TFMP structures showing promising results .
PMC Article (2021)Synthesis TechniquesDiscussed innovative methods for synthesizing trifluoromethylpyridines with high yields .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the sulfonyl fluoride group can act as a reactive site for covalent modification of proteins . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Positional Isomers: 2-Sulfonyl vs. 3-Sulfonyl Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Purity Key Applications
5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride C₆H₃F₃NO₂S 194.03 5-CF₃, 3-SO₂F 95% Agrochemical intermediates
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride C₆H₃ClF₃NO₂S 245.60 5-CF₃, 2-SO₂Cl 95%+ Drug synthesis

Key Differences :

  • Reactivity : Sulfonyl chlorides (e.g., 2-sulfonyl chloride) are more reactive than sulfonyl fluorides in nucleophilic substitutions due to the weaker C-Cl bond .
  • Stability : Sulfonyl fluorides exhibit superior hydrolytic stability, making them preferable for storage and prolonged reactions .
  • Biological Activity : Positional isomers (2- vs. 3-sulfonyl) may target different enzymes. For example, pyridine-2-sulfonyl derivatives are often used in kinase inhibitors, while 3-sulfonyl variants are explored in SDH (succinate dehydrogenase) inhibitors .

Halogen Variants: Sulfonyl Chlorides vs. Fluorides

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Reactivity Applications
5-(Trifluoromethyl)pyridine-3-sulfonyl chloride C₆H₃ClF₃NO₂S 245.60 Cl High Precursor for sulfonamides
This compound C₆H₃F₃NO₂S 194.03 F Moderate Click chemistry, ABPP

Key Differences :

  • Chlorides are preferred for rapid sulfonylation reactions but require anhydrous conditions.
  • Fluorides are less reactive but enable "click" chemistry applications (e.g., SuFEx reactions) .

Pyridine Derivatives with Trifluoromethyl and Heterocyclic Groups

1,3,4-Oxadiazole Thioether Derivatives ()

Compound Name (Example) Molecular Formula Molecular Weight (g/mol) Key Groups Biological Activity
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) C₁₇H₁₃BrF₃N₄OS 455.28 Oxadiazole, pyrazole, -CF₃ 50 μg/mL inhibition of Sclerotinia sclerotiorum

Comparison :

  • Structural Complexity : Oxadiazole derivatives incorporate additional heterocycles (e.g., pyrazole), enhancing binding to fungal SDH enzymes .
  • Activity : The oxadiazole thioether 5g shows fungicidal activity comparable to penthiopyrad but lacks the sulfonyl fluoride group, limiting its utility in covalent enzyme targeting.

Triazole Carboxylic Acids ()

Compound Name Molecular Formula Molecular Weight (g/mol) Key Groups Biological Activity
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid C₁₀H₆ClF₃N₃O₂ 296.62 Triazole, -CF₃, carboxylic acid 68.09% growth inhibition of NCI-H522 lung cancer cells

Comparison :

  • Mechanism : Triazole derivatives inhibit c-Met kinases, whereas sulfonyl fluorides target hydrolases .
  • Functional Groups : The sulfonyl fluoride’s electrophilicity enables covalent bonding, unlike the carboxylic acid’s ionic interactions.

Biological Activity

5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride (CAS No. 2168804-44-0) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and applications in various fields, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound contains a pyridine ring substituted with a trifluoromethyl group and a sulfonyl fluoride moiety. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl fluoride group can participate in nucleophilic substitution reactions, making it a versatile scaffold for drug development.

Antimicrobial Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, derivatives of 5-(trifluoromethyl)pyridine have shown promising results against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Activity

Research has demonstrated that 5-(trifluoromethyl)pyridine derivatives possess anticancer properties. A study highlighted that these compounds can inhibit tumor growth in vitro by inducing apoptosis in cancer cells. The trifluoromethyl group appears to play a crucial role in enhancing the binding affinity to target proteins involved in cancer progression.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonyl fluoride group can act as an electrophile, covalently modifying active site residues in enzymes, leading to inhibition.
  • Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

Comparative Analysis

To understand the biological significance of this compound, it is essential to compare it with other similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundHighModerateEnzyme inhibition, receptor modulation
5-Methylpyridine-3-sulfonyl fluorideModerateLowNon-specific interactions
2-Fluoropyridine-3-sulfonyl fluorideLowModerateReceptor modulation

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various trifluoromethylpyridine derivatives, including this compound. Results indicated a significant reduction in tumor cell viability at micromolar concentrations, suggesting potential for further development as an anticancer agent .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The study found that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of non-fluorinated analogs, highlighting the importance of the trifluoromethyl group in enhancing activity .

Synthesis and Applications

The synthesis of this compound typically involves:

  • Formation of Trifluoromethylpyridine : This can be achieved through fluorination reactions using reagents like trifluoroacetic acid.
  • Sulfonation : The introduction of the sulfonyl group is performed using sulfonyl chlorides under basic conditions.

This compound has applications not only in pharmaceuticals but also in agrochemicals, where it serves as an active ingredient for pest control due to its efficacy against various pests .

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